molecular formula C16H15ClFNOS B2557249 (2-Chloro-6-fluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396885-92-9

(2-Chloro-6-fluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No. B2557249
CAS RN: 1396885-92-9
M. Wt: 323.81
InChI Key: IAQCWLSWCLJKBU-UHFFFAOYSA-N
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Description

“(2-Chloro-6-fluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound that contains several functional groups. It has a fluorophenyl group, a chlorophenyl group, a thiophene group, and a piperidine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and chlorophenyl groups are aromatic and would contribute to the compound’s stability and reactivity . The piperidine ring is a common structural motif in many pharmaceuticals and could influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the piperidine ring could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Receptor Agonist Studies

One area of research involving (2-Chloro-6-fluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone derivatives focuses on their potential as selective and potent agonists for serotonin (5-HT) receptors, which play a crucial role in various neurological processes. For example, derivatives have been explored for their efficacy as 5-HT1A receptor agonists, which could have implications for treating depression and anxiety disorders. Studies have shown that incorporating fluorine atoms into these compounds can enhance their oral bioavailability and agonist activity, suggesting their significant antidepressant potential after oral administration (Vacher et al., 1999).

Pain Management Research

Another application of these derivatives is in the management of neuropathic pain. High-efficacy 5-HT1A receptor activation by specific derivatives has been reported to produce long-term analgesia in rodent models of chronic pain and preempt allodynia following spinal cord injury. This suggests a potentially novel mechanism for pain management that could offer relief for individuals with difficult-to-treat chronic pain conditions (Colpaert et al., 2004).

Structural and Molecular Studies

Structural and molecular studies of related compounds have provided insights into their chemical properties and potential applications in pharmacology and material science. For instance, research on the crystal structure and Hirshfeld surface analysis of novel bioactive heterocycles has shed light on their antiproliferative activities and the role of intermolecular interactions in determining molecular stability (Prasad et al., 2018). Such studies are critical for understanding how these compounds interact at the molecular level and could lead to the development of new therapeutic agents.

Fluorophore Research

Additionally, the synthesis of fluorinated benzophenones and related compounds demonstrates the utility of these derivatives in developing novel fluorophores for spectroscopic applications. The fluorination of fluorophores can enhance their photostability and spectroscopic properties, making them valuable tools for biochemical and medical research (Woydziak et al., 2012).

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activity. It could also be interesting to study its physical properties and how they are influenced by its functional groups .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNOS/c17-12-3-1-4-13(18)15(12)16(20)19-8-6-11(7-9-19)14-5-2-10-21-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQCWLSWCLJKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

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